
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Diclorofenil)-5-metil-4-(((5-nitropiridin-2-il)oxi)metil)isoxazol es un complejo compuesto orgánico que pertenece a la clase de isoxazoles. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo diclorofenil, un grupo metil y un grupo nitropiridinil unidos al anillo isoxazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,6-Diclorofenil)-5-metil-4-(((5-nitropiridin-2-il)oxi)metil)isoxazol generalmente implica múltiples pasos:
Formación del anillo isoxazol: El anillo isoxazol se puede sintetizar a través de una reacción de cicloadición dipolar 1,3 entre un óxido de nitrilo y un alquino.
Introducción del grupo diclorofenil: El grupo diclorofenil se puede introducir a través de una reacción de sustitución aromática nucleofílica.
Unión del grupo nitropiridinil: El grupo nitropiridinil se puede unir a través de una reacción de sustitución aromática nucleofílica que involucra el derivado de nitropiridina correspondiente.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis en flujo continuo para garantizar un alto rendimiento y selectividad. La síntesis en flujo continuo permite un mejor control de las condiciones de reacción, minimizando la formación de subproductos y mejorando la seguridad, especialmente para reacciones altamente exotérmicas .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metil, lo que lleva a la formación de derivados de ácido carboxílico.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en un grupo amino.
Sustitución: El compuesto puede participar en reacciones de sustitución aromática nucleofílica, especialmente en las posiciones orto y para al grupo nitro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden usar agentes reductores como el gas hidrógeno (H₂) en presencia de un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio (NaOH).
Productos principales
Oxidación: Derivados de ácido carboxílico.
Reducción: Derivados de amina.
Sustitución: Varios derivados de isoxazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(2,6-Diclorofenil)-5-metil-4-(((5-nitropiridin-2-il)oxi)metil)isoxazol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y como sonda para ensayos biológicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y como intermedio en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-(2,6-Diclorofenil)-5-metil-4-(((5-nitropiridin-2-il)oxi)metil)isoxazol implica su interacción con objetivos moleculares específicos. El grupo nitropiridinil puede participar en enlaces de hidrógeno e interacciones π-π con proteínas diana, mientras que el grupo diclorofenil puede mejorar la afinidad de unión a través de interacciones hidrofóbicas. El anillo isoxazol puede actuar como un andamio, posicionando los grupos funcionales para una interacción óptima con el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
3-Nitropiridina: Un derivado de nitropiridina más simple con reactividad similar.
4-Nitropiridina: Otro derivado de nitropiridina con diferentes patrones de sustitución.
N-(6-Cloro-3-nitropiridin-2-il)-5-(1-metil-1H-pirazo-4-il)isoquinolin-3-amina: Un compuesto con una porción de nitropiridina similar pero una estructura general diferente.
Singularidad
3-(2,6-Diclorofenil)-5-metil-4-(((5-nitropiridin-2-il)oxi)metil)isoxazol es único debido a la combinación de sus grupos diclorofenil, metil y nitropiridinil unidos al anillo isoxazol. Esta estructura única imparte propiedades químicas y reactividad específicas, lo que la hace valiosa para diversas aplicaciones en investigación científica.
Propiedades
Fórmula molecular |
C16H11Cl2N3O4 |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-5-methyl-4-[(5-nitropyridin-2-yl)oxymethyl]-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2N3O4/c1-9-11(8-24-14-6-5-10(7-19-14)21(22)23)16(20-25-9)15-12(17)3-2-4-13(15)18/h2-7H,8H2,1H3 |
Clave InChI |
VDSSRLCSBFWAKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


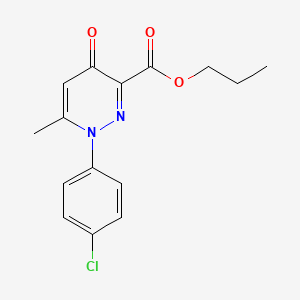
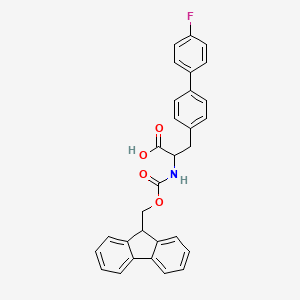
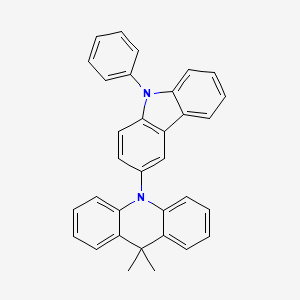
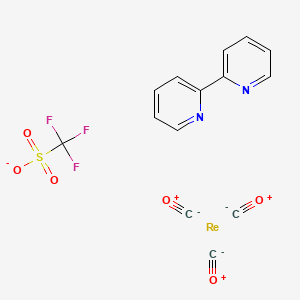
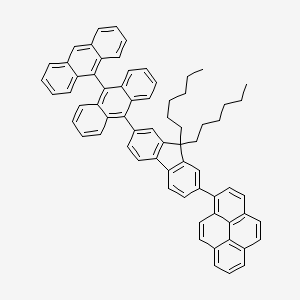
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
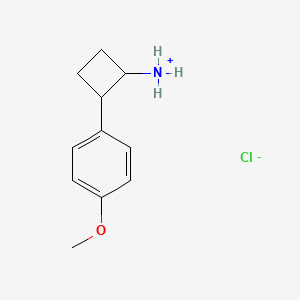
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
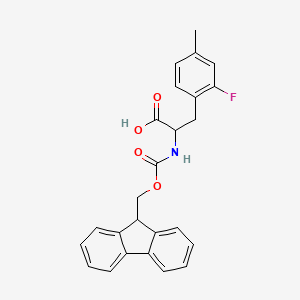
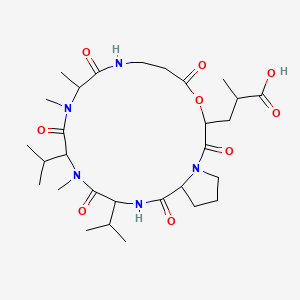
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
